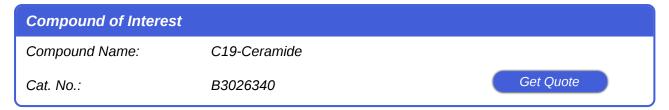


Application Notes and Protocols for C19-Ceramide ELISA Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

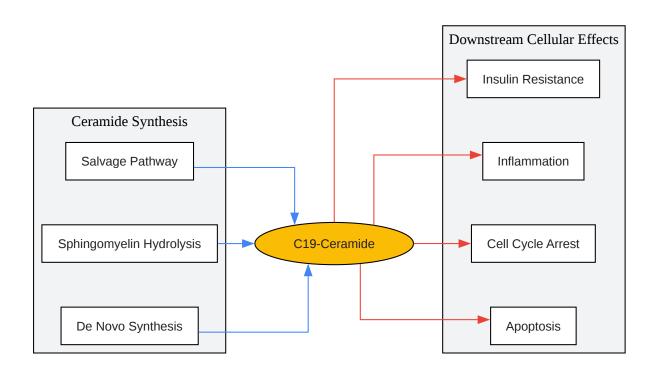
Ceramides are a class of bioactive sphingolipids that play a critical role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin signaling.[1][2][3][4] The dysregulation of ceramide metabolism has been implicated in the pathophysiology of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[5][6] **C19-Ceramide**, a specific species of ceramide, is an important subject of study for understanding its precise role in these biological pathways.

This document provides a detailed protocol for the quantitative determination of **C19-Ceramide** in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The competitive ELISA format is a sensitive and specific method for quantifying small molecules like ceramides.[7][8]

C19-Ceramide Signaling Pathway

Ceramides are central to sphingolipid metabolism and can be generated through several pathways, including de novo synthesis, the salvage pathway, and the breakdown of complex sphingolipids like sphingomyelin.[2][4] Once produced, ceramides can act on downstream effectors to initiate signaling cascades that influence cellular fate.





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C19-Ceramide generation and its role in key signaling pathways.

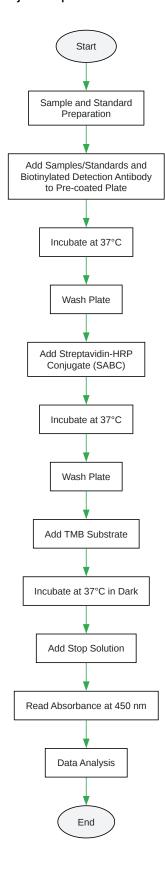
C19-Ceramide Competitive ELISA Principle

The **C19-Ceramide** ELISA is a competitive immunoassay. A known amount of **C19-Ceramide** is pre-coated onto the wells of a microplate.[9] When samples or standards are added to the wells, the **C19-Ceramide** in the sample competes with the coated **C19-Ceramide** for binding to a specific biotinylated detection antibody.[7][9] The amount of antibody that binds to the plate is inversely proportional to the concentration of **C19-Ceramide** in the sample.[9] After washing away unbound substances, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm, and the concentration of **C19-Ceramide** in the samples is determined by comparing their absorbance to a standard curve.[9][10]



Experimental Workflow

The following diagram outlines the major steps in the C19-Ceramide ELISA protocol.





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A generalized workflow for the **C19-Ceramide** competitive ELISA.

Materials and Reagents

- C19-Ceramide Coated Microplate (96-well)
- C19-Ceramide Standard
- Biotinylated Anti-Ceramide Detection Antibody
- Streptavidin-HRP Conjugate
- Sample Dilution Buffer
- Wash Buffer (25X Concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealer
- Microplate Reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Absorbent paper

Experimental Protocols Reagent Preparation

 Wash Buffer (1X): Dilute the 25X Wash Buffer concentrate with deionized or distilled water at a 1:25 ratio. Store at 2-8°C.



- **C19-Ceramide** Standard Curve: Prepare a serial dilution of the **C19-Ceramide** standard in Sample Dilution Buffer. A typical range would be from 2000 pg/ml down to 31.2 pg/ml.[9][11] The zero standard should be the Sample Dilution Buffer alone.
- Biotinylated Detection Antibody Working Solution: Prepare according to the manufacturer's instructions. This may involve diluting a concentrated stock in an antibody dilution buffer.
- Streptavidin-HRP Conjugate (SABC) Working Solution: Prepare according to the manufacturer's instructions, typically by diluting a concentrated stock in the SABC dilution buffer.[11]

Sample Preparation

The appropriate sample preparation method will depend on the sample type.[5][10] It is recommended to run samples in duplicate or triplicate.[12]

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes.[5] Collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10] Collect the plasma and assay immediately or aliquot and store at -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove debris.[5] Assay immediately or store at -80°C.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[5]

 Homogenize the tissue in PBS or a suitable lysis buffer. Centrifuge at 5,000 x g for 5 minutes to pellet cellular debris.[5] Collect the supernatant for the assay.
- Cell Lysates: Harvest cells and wash with PBS. Lyse the cells using a suitable lysis buffer and incubate on ice for 30 minutes.[5] Centrifuge at 14,000 x g for 5 minutes to remove insoluble material.[5] Collect the supernatant.

Assay Procedure

Bring all reagents and samples to room temperature before use.



- Determine the number of wells to be used and arrange the plate layout for standards, samples, and blank controls.
- Add 50 μL of each standard, sample, and blank control (Sample Dilution Buffer) to the appropriate wells.[9]
- Immediately add 50 μ L of the Biotinylated Detection Antibody working solution to each well. [9]
- Gently tap the plate to ensure thorough mixing. Cover the plate with a plate sealer and incubate for 45 minutes at 37°C.[9]
- Aspirate the liquid from each well. Add 350 μL of 1X Wash Buffer to each well and allow it to soak for 1-2 minutes. Aspirate the wash buffer. Repeat the wash process two more times for a total of three washes.[11] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.[9]
- Add 100 μL of the SABC working solution to each well. Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.[5][11]
- Repeat the wash step as described in step 6, but for a total of five washes.[5]
- Add 90 μL of TMB Substrate to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[5][11]
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Presentation and Analysis Calculation of Results

- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract the average zero standard OD from all other OD values.



- Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- The concentration of C19-Ceramide in the samples can be interpolated from the standard curve.[12]
- If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
 [12]

Representative Data

Table 1: C19-Ceramide Standard Curve Data

Standard Concentration (pg/mL)	Mean Absorbance (450 nm)	Corrected Absorbance
2000	0.258	0.158
1000	0.432	0.332
500	0.715	0.615
250	1.103	1.003
125	1.589	1.489
62.5	2.011	1.911
31.2	2.345	2.245
0 (Blank)	2.678	0.000

Note: Data is for demonstration purposes only. Actual results may vary.

Quality Control

Coefficient of Variation (CV): The CV for duplicate or triplicate wells should be less than 20%.
 [12] A higher CV may indicate pipetting errors or other inconsistencies.



• Spike Recovery: To assess for matrix effects, a known amount of **C19-Ceramide** can be spiked into a sample and the recovery calculated. The expected recovery should be within an acceptable range (e.g., 80-120%).

Table 2: Sample Data and Quality Control

Sample ID	Mean Absorbance (450 nm)	Calculated Concentrati on (pg/mL)	Dilution Factor	Final Concentrati on (pg/mL)	CV (%)
Sample 1	0.856	385.2	1	385.2	5.8
Sample 2	1.347	172.9	2	345.8	7.2
Sample 3	1.899	75.4	1	75.4	4.5

Troubleshooting



Issue	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes or the soaking time.
Contaminated reagents	Use fresh reagents.	
Low signal	Inactive reagents	Ensure reagents are stored correctly and are within their expiration date.
Insufficient incubation time	Follow the recommended incubation times.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Incorrect curve fit	Use a four-parameter logistic curve fit for analysis.	
High CV	Inaccurate pipetting	Calibrate pipettes and use proper pipetting technique.
Plate not washed evenly	Ensure all wells are washed thoroughly and consistently.	

Conclusion

This document provides a comprehensive guide for the quantification of **C19-Ceramide** using a competitive ELISA. By following these protocols, researchers can obtain reliable and reproducible data to further investigate the role of **C19-Ceramide** in health and disease. For optimal results, it is crucial to adhere to good laboratory practices and the specific instructions provided with the ELISA kit being used.

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